molecular formula C16H14FN3O3S2 B2729760 4-((4-fluorophenyl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide CAS No. 922896-85-3

4-((4-fluorophenyl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide

Cat. No. B2729760
CAS RN: 922896-85-3
M. Wt: 379.42
InChI Key: KCKYNNPATLYBID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of N-aryl substituted thieno[2,3-d]pyrimidin-4 (3H)-ones were synthesized using Cu-mediated C-N bond forming reaction between thieno[2,3-d]pyrimidin-4 (3H)-ones and aryl boronic acids . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines was also reported .


Physical And Chemical Properties Analysis

The compound is a grey powder with a melting point of 253 °C . The 1H NMR spectrum in DMSO-d6 is as follows: δ 11.74 (br s, 1H, NH, H-7), 9.32 (s, 1H, NH), 8.25 (s, 1H, H-2), 7.88 (dd, J = 9.1, 5.0 Hz, 2H, Ar–H), 7.23 (d, J = 3.4 Hz, 1H, H-6), 7.17 (t, J = 8.9 Hz, 2H, Ar–H), 6.75 (d, J = 3.4 Hz, 1H, H-5) .

Scientific Research Applications

Environmental Impact and Degradation

Research has focused on the environmental impact and degradation pathways of fluorinated substances, highlighting the persistence and potential toxicological effects of PFASs. Studies have explored microbial degradation as a means to mitigate environmental contamination, emphasizing the need for understanding the degradation pathways of these compounds to assess their long-term ecological impact. This area of research is crucial for developing strategies to manage and remediate environments contaminated with fluorinated substances, including potential compounds related to "4-((4-fluorophenyl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide" (Liu & Avendaño, 2013).

Toxicological Assessments and Human Health

Further investigations have assessed the toxicological profiles of fluorinated substances, with particular attention to their bioaccumulation and potential health impacts on humans and wildlife. The research encompasses examining the mechanisms through which these substances exert toxic effects, including endocrine disruption and impacts on thyroid function. This knowledge base is instrumental in evaluating the safety and potential health risks of chemicals within the same class as "this compound" (Coperchini et al., 2017).

Regulatory Perspectives and Risk Management

Regulatory and risk management frameworks are being developed to address the challenges posed by the widespread use and environmental persistence of fluorinated substances. This involves establishing guidelines for the monitoring, assessment, and control of these chemicals to protect public health and the environment. Research in this domain supports informed decision-making and policy development for managing compounds related to "this compound" (Ankley et al., 2020).

Novel Applications and Technologies

Emerging research explores novel applications and technologies for utilizing fluorinated compounds in environmentally benign ways. This includes developing advanced materials, therapeutic agents, and green chemistry approaches that minimize the ecological footprint of these substances. The insights gained from this research could pave the way for innovative uses of compounds similar to "this compound", leveraging their unique properties while mitigating potential risks (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c17-11-3-5-12(6-4-11)25(22,23)9-1-2-14(21)20-15-13-7-8-24-16(13)19-10-18-15/h3-8,10H,1-2,9H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKYNNPATLYBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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